molecular formula C29H31N5O4S B2871955 N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide CAS No. 422292-07-7

N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide

Cat. No.: B2871955
CAS No.: 422292-07-7
M. Wt: 545.66
InChI Key: WWTUJWLGJCNPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide is a structurally complex small molecule featuring a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-linked ethyl group bearing a phenylpiperazine moiety. The butanamide side chain at position 4 includes a furan-2-ylmethyl substituent. This compound integrates pharmacophoric elements such as the quinazolinone ring (associated with kinase inhibition and antimicrobial activity) , a sulfanyl linker (common in bioactive thioethers) , and a phenylpiperazine group (often linked to CNS activity) .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O4S/c35-26(30-20-23-10-7-19-38-23)13-6-14-34-28(37)24-11-4-5-12-25(24)31-29(34)39-21-27(36)33-17-15-32(16-18-33)22-8-2-1-3-9-22/h1-5,7-12,19H,6,13-18,20-21H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTUJWLGJCNPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CCCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Phenylpiperazine Moiety: This step involves the reaction of the quinazolinone intermediate with phenylpiperazine under suitable conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction.

    Final Assembly: The final step involves coupling the furan and quinazolinone intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones and related compounds.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Pharmacological Relevance (Inferred)
Target Compound 3,4-Dihydroquinazolinone 2-Sulfanyl-ethyl-phenylpiperazine; 4-butanamide-furan-2-ylmethyl Kinase inhibition, CNS modulation (hypothetical)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 3,4-Dihydroquinazolinone 2-Sulfanyl-acetamide with sulfamoylphenyl Antimicrobial, anti-inflammatory
869067-50-5: 4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one 1,2,4-Triazin-5-one Sulfanyl-ethyl-azepane; 4-amino-6-methyl Enzyme inhibition (e.g., dihydrofolate reductase)
N-[1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-3-(methylthio)propyl]-4-methoxybenzamide Benzamide Chlorophenylmethylamino-carbonyl; methylthio-propyl Anticancer (ferroptosis inducer candidate)

Key Observations :

  • Quinazolinone Core: The target compound shares the 3,4-dihydroquinazolinone core with 477329-16-1 , but the latter’s sulfamoylphenyl group may enhance solubility compared to the target’s phenylpiperazine.
  • Furan vs. Azepane/Aromatic Groups : The furan-2-ylmethyl substituent distinguishes the target from azepane-containing 869067-50-5 and chlorophenyl derivatives in , possibly reducing metabolic instability compared to larger heterocycles.

Insights :

  • The target’s synthesis likely follows a multi-step route similar to ’s S-alkylation strategy , but the phenylpiperazine group may require palladium-catalyzed coupling (as in ).
  • highlights the use of Cs₂CO₃ in DMF for efficient amide bond formation , which could apply to the target’s butanamide side chain.

Spectral and Physicochemical Properties

Table 3: Analytical Data Comparison

Compound IR (C=O, cm⁻¹) IR (S–C, cm⁻¹) ¹H-NMR (Key Signals)
Target Compound ~1680 (quinazolinone) ~1250 (C–S) δ 7.2–7.8 (quinazolinone aromatic), δ 3.5–4.0 (piperazine CH₂)
477329-16-1 1675 (quinazolinone) 1243 (C–S) δ 7.5–8.1 (sulfamoylphenyl), δ 4.2 (CH₂S)
Hydrazinecarbothioamides 1663–1682 (C=O) 1243–1258 (C=S) δ 10.2 (NH), δ 2.5–3.0 (SO₂Ph)

Analysis :

  • The target’s IR spectrum would show overlapping C=O stretches from the quinazolinone (1680 cm⁻¹) and butanamide (1650–1700 cm⁻¹) .
  • The phenylpiperazine’s NH groups may appear as broad signals at δ 1.5–2.5 ppm in ¹H-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.